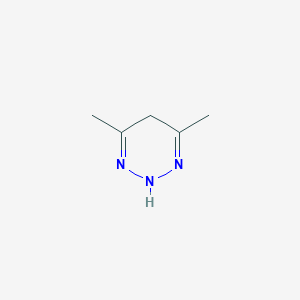![molecular formula C5H13NO B14434352 [(2-Methylpropyl)amino]methanol CAS No. 76733-32-9](/img/structure/B14434352.png)
[(2-Methylpropyl)amino]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Methylpropyl)amino]methanol is an organic compound that features both an amino group and a hydroxyl group This dual functionality makes it a versatile molecule in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylpropyl)amino]methanol can be achieved through several methods:
Reductive Amination: One common method involves the reductive amination of isobutyraldehyde with formaldehyde and ammonia. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.
Hydroamination: Another method is the hydroamination of allyl alcohol with isobutylamine. This reaction can be catalyzed by transition metal complexes.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: [(2-Methylpropyl)amino]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Halides, esters
科学的研究の応用
[(2-Methylpropyl)amino]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors in the body.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of [(2-Methylpropyl)amino]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
[(2-Methylpropyl)amino]methanol can be compared with other amino alcohols such as ethanolamine, isopropanolamine, and butanolamine. While these compounds share similar functional groups, this compound is unique due to its branched alkyl chain, which can influence its reactivity and interactions with other molecules.
List of Similar Compounds
- Ethanolamine
- Isopropanolamine
- Butanolamine
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
| 76733-32-9 | |
分子式 |
C5H13NO |
分子量 |
103.16 g/mol |
IUPAC名 |
(2-methylpropylamino)methanol |
InChI |
InChI=1S/C5H13NO/c1-5(2)3-6-4-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
PECBIUUIYYDHRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)

